Mercuric nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
mercury(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNPSYMZOGSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24670-15-3 (Parent) | |
| Record name | Mercuric nitrate | |
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DSSTOX Substance ID |
DTXSID9044162 | |
| Record name | Mercuric nitrate | |
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Molecular Weight |
324.60 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric nitrate appears as a white crystalline solid. Toxic by inhalation, ingestion and/or skin contact. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen when heated to decomposition. Used to make other chemicals and in medicine., White to yellow powder or crystals with a sharp odor; [HSDB], COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. | |
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| Record name | MERCURIC NITRATE | |
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Solubility |
VERY SOL IN COLD WATER; SOL IN ACETONE, NITRIC ACID, AMMONIA; INSOL IN ALCOHOL /MERCURIC NITRATE HEMIHYDRATE/, Soluble in small amount of water and in dilute acids., Soluble in water; insoluble in ethanol, Solubility in water: good | |
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Density |
4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.3 at 20 °C (solid), 4.4 g/cm³ | |
| Record name | MERCURIC NITRATE | |
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Color/Form |
White or slightly yellow crystal powder, Deliquescent crystalline, White granules or crystalline powder; colorless, rhombic crystals. | |
CAS No. |
10045-94-0 | |
| Record name | MERCURIC NITRATE | |
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Melting Point |
79 °C | |
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Synthetic Methodologies for Mercuric Nitrate and Its Derivatives
Direct Synthesis Routes of Mercuric Nitrate (B79036)
The primary method for synthesizing mercuric nitrate, Hg(NO₃)₂, involves the reaction of elemental mercury with nitric acid. The concentration and temperature of the nitric acid are crucial factors that determine the final product.
This compound is synthesized by reacting elemental mercury with hot, concentrated nitric acid. wikipedia.orgsciencemadness.org The reaction proceeds as follows:
Hg + 4HNO₃ (concentrated, hot) → Hg(NO₃)₂ + 2NO₂ + 2H₂O sciencemadness.org
If dilute nitric acid is used, the reaction yields mercury(I) nitrate instead. sciencemadness.orgwikipedia.org The resulting solution of this compound is highly soluble in water, making crystallization challenging. prepchem.com Evaporation of the solution, which contains an excess of nitric acid, typically results in a thick, syrupy liquid. prepchem.com Further removal of water and nitric acid can lead to the formation of a pasty mass of small basic mercury nitrate crystals. prepchem.com
Achieving high-purity this compound requires careful control of reaction conditions to prevent the formation of byproducts and ensure complete reaction.
Key optimization parameters include:
Acid Concentration: Concentrated nitric acid is essential to ensure the oxidation of mercury to the +2 state, forming this compound. sciencemadness.orgwikipedia.org Using dilute nitric acid will favor the formation of mercurous nitrate. wikipedia.org
Temperature: Heating the reaction mixture accelerates the dissolution of mercury and the formation of this compound. sciencemadness.orgprepchem.com However, excessive heat can lead to the decomposition of the product. sciencemadness.orgnih.gov Gentle heating is recommended until the reaction is complete. prepchem.comyoutube.com
Reactant Ratio: An excess of nitric acid is used to ensure all the mercury reacts to form mercury(II) nitrate. prepchem.com
Post-Reaction Processing: To obtain a solid product, the resulting solution can be gently heated to drive off excess water and acid until the compound solidifies. sciencemadness.org Care must be taken not to overheat, as this will cause decomposition into mercury(II) oxide. nih.govstackexchange.com For purification, techniques such as recrystallization can be employed, though this can be hazardous due to the high toxicity of the compound.
Below is a table summarizing the influence of reaction conditions on the synthesis of this compound.
| Parameter | Condition | Outcome | Rationale |
| Nitric Acid Concentration | Concentrated | Favors formation of this compound (Hg(NO₃)₂) | Ensures complete oxidation of Hg to Hg²⁺. sciencemadness.orgwikipedia.org |
| Dilute | Favors formation of Mercurous Nitrate (Hg₂(NO₃)₂) | Insufficient oxidizing power for complete oxidation. sciencemadness.orgwikipedia.org | |
| Temperature | Gentle Warming/Heating | Accelerates reaction rate | Speeds up the dissolution of mercury. sciencemadness.orgprepchem.com |
| Excessive Heating | Decomposition to Mercury(II) Oxide (HgO) | The nitrate salt is thermally unstable. sciencemadness.orgnih.gov | |
| Reactant Stoichiometry | Excess Nitric Acid | Drives reaction to completion | Ensures all elemental mercury is consumed. prepchem.com |
Synthesis of Labeled this compound Species (e.g., 203Hg-labeled)
The synthesis of isotopically labeled this compound, such as with the gamma-emitting radionuclide Mercury-203 (²⁰³Hg), is crucial for radiopharmaceutical applications and metabolic studies. The synthesis follows the same fundamental principle as the preparation of the unlabeled compound, but with specific considerations for handling radioactive materials.
The process involves dissolving a known quantity of ²⁰³Hg-labeled elemental mercury in hot, concentrated nitric acid. The reaction is carried out in a shielded fume hood to manage the radioactive and toxic hazards. The resulting ²⁰³Hg(NO₃)₂ is then used as a precursor for synthesizing other labeled mercury compounds, such as chlormerodrin (B225780) ²⁰³Hg. nih.gov
Preparative Routes for Ancillary this compound Compounds and Precursors
The anhydrous form of this compound can be prepared through the careful dehydration of its hydrated forms. safrole.com This is typically achieved by vacuum drying the hydrated salt. safrole.com Another method involves drying mercurous nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) over concentrated sulfuric acid to produce polycrystalline anhydrous mercurous nitrate, which can then be a precursor in certain reactions. researchgate.net The anhydrous salt is a white, crystalline solid. wikipedia.org
This compound readily forms hydrates, with the monohydrate (Hg(NO₃)₂·H₂O) and dihydrate (Hg(NO₃)₂·2H₂O) being common forms. acs.org These hydrated salts are typically prepared by dissolving metallic mercury or mercury(II) oxide in nitric acid. safrole.com
When the aqueous solution of this compound is allowed to crystallize, hydrated crystals will form. prepchem.com The degree of hydration can depend on the crystallization conditions. acs.org These hydrated forms appear as colorless or white crystalline solids. wikipedia.org It is important to note that solutions of this compound are acidic due to hydrolysis, which can lead to the formation of basic salts if the solution is not sufficiently acidified. wikipedia.orgstackexchange.com
Basic this compound Derivatives
The synthesis of basic this compound derivatives is primarily achieved through the hydrolysis of this compound in aqueous solutions. The formation of these compounds is highly dependent on the reaction conditions, particularly the concentration of nitric acid. In aqueous solutions, this compound has a tendency to decompose into a basic nitrate unless a sufficient amount of nitric acid is present to maintain the stability of the solution. google.com It has been noted that a nitric acid concentration of 0.1% to 5% is generally adequate to prevent the precipitation of basic this compound. google.com
Detailed research into the hydrolysis of this compound reveals several methodologies for the formation of its basic derivatives:
Evaporation Method: One of the straightforward methods to produce a basic this compound is through the controlled evaporation of a this compound solution. When an aqueous solution of this compound containing an excess of nitric acid is evaporated, it initially forms a thick, syrupy liquid. prepchem.com Further removal of water and nitric acid from this syrup leads to the formation of a pasty mass composed of small crystals of basic mercury nitrate, identified as Hg(OH)(NO3). prepchem.com
Hydrolysis in Excess Water: The hydrolysis of this compound in an excess of water or upon boiling in dilute solutions can lead to the formation of different basic derivatives. stackexchange.comechemi.com When this compound is introduced to a large volume of water, it readily hydrolyzes, resulting in a precipitate. echemi.com One of the identified products from this process is Hg₃O₂(NO₃)₂·H₂O. echemi.com Boiling a dilute solution of this compound can also yield mercury(II) oxide. stackexchange.comechemi.com While older literature often simplified the hydrolysis product to mercury(II) hydroxide (B78521) nitrate (Hg(OH)NO₃), modern spectroscopic and X-ray scattering studies suggest the formation of more complex polynuclear oxo-bridged species in solution. stackexchange.com
The table below summarizes the synthetic conditions for various basic this compound derivatives based on available research findings.
| Compound Name | Chemical Formula | Synthetic Methodology | Reference |
| Basic Mercury Nitrate | Hg(OH)(NO₃) | Evaporation of a this compound solution until a pasty mass of crystals forms. | prepchem.com |
| Basic this compound Hydrate | Hg₃O₂(NO₃)₂·H₂O | Precipitation upon hydrolysis of this compound in excess water. | echemi.com |
| Mercury(II) Oxide | HgO | Formed when boiling dilute solutions of this compound. | stackexchange.comechemi.com |
Chemical Reactivity and Reaction Mechanisms of Mercuric Nitrate
Inorganic Reaction Pathways Involving Mercuric Nitrate (B79036)
The inorganic reactions of mercuric nitrate are diverse, encompassing redox processes with atmospheric species and precipitation from aqueous solutions. These pathways are fundamental to understanding the environmental fate of mercury and for its application in chemical synthesis.
Oxidation-Reduction Chemistry with Other Inorganic Species
As a salt of mercury in its +2 oxidation state, this compound is a key player in the redox cycling of mercury. The Hg²⁺ ion can act as an electron acceptor, being reduced to elemental mercury (Hg⁰) or mercury(I) (Hg₂²⁺), while also participating in complex atmospheric transformations.
In the atmosphere, the oxidation of elemental mercury (Hg⁰) is a critical process, and halogen atoms are key oxidants. While direct kinetic studies on the reaction of this compound with halogen atoms are not extensively detailed, the reactions of gaseous mercury with halogen atoms provide insight into the formation and transformation of oxidized mercury species. The reactions are initiated by the photolysis of molecular halogens to produce reactive halogen atoms (Cl•, Br•). These atoms then react with elemental mercury. mcgill.ca
The general mechanism can be represented as: Hg⁰ + X• → HgX• (where X = Cl, Br) HgX• + M → HgX + M (where M is a third body)
Kinetic studies using relative rate techniques have been employed to determine the rate constants for these reactions. For instance, the reaction of mercury with chlorine atoms has a determined rate constant that is subject to uncertainty but indicates a rapid reaction. mcgill.ca Elemental mercury reacts with halogens like fluorine, chlorine, bromine, and iodine to form the corresponding mercury(II) halides. webelements.com These reactions are fundamental to the atmospheric transformation of mercury, leading to the formation of oxidized species that can be deposited into ecosystems.
The nitrate radical (NO₃•) is a significant nighttime oxidant in the troposphere, formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). copernicus.orgcopernicus.org The nitrate radical plays a role in the atmospheric oxidation of gaseous elemental mercury (GEM) to reactive gaseous mercury (RGM), which consists of water-soluble Hg(II) compounds. researchgate.net Observational studies have shown a significant correlation between nighttime RGM formation and the concentration of nitrate radicals, suggesting that NO₃• is involved, possibly indirectly, in the oxidation of elemental mercury. researchgate.net This oxidation process is a pathway to the formation of atmospheric this compound. The reactions involving nitrate radicals are a key interaction between anthropogenic emissions (NOx) and the natural mercury cycle. copernicus.org
In aqueous solutions, this compound dissociates to provide Hg²⁺ ions, which can be reduced to elemental mercury (Hg⁰). This reduction is a crucial process affecting the fate and transport of mercury in the environment. For example, this compound quickly hydrolyzes in excess water, especially when boiled in dilute solutions, to form a precipitate of mercury(II) oxide (HgO). stackexchange.com
The chemical equation for this hydrolysis is: Hg(NO₃)₂(s) + H₂O(l) ⟶ HgO(s) + 2HNO₃(aq) stackexchange.com
The reduction of Hg(II) species can also be facilitated by various reducing agents. For instance, formic acid can cause a precipitate from an ammoniacal solution of this compound. stackexchange.com
Heterogeneous reactions on the surfaces of atmospheric aerosols are critical for the transformation of atmospheric mercury. Theoretical studies have explored the reduction pathways of Hg(II) species, including this compound (Hg(NO₃)₂), on aerosol surfaces such as iron (Fe) and sodium chloride (NaCl). osti.govmdpi.com These studies, using density functional theory, indicate that the reduction of Hg(NO₃)₂ to produce gas-phase elemental mercury is a favorable pathway on these surfaces. osti.govmdpi.com
The process involves the adsorption of the this compound onto the aerosol surface, followed by a reduction reaction. The energy required for the subsequent desorption of the reduced mercury atom varies depending on the surface. On an NaCl(111)Na surface, the desorption of atomic mercury requires no external energy input, while the Fe(110) surface requires an external energy source, likely photochemical, for the reaction to be catalytic. osti.govmdpi.com These findings underscore the importance of aerosol composition in the atmospheric redox cycling of mercury. mdpi.com
| Hg(II) Species | Aerosol Surface | Energy for Hg Desorption | Catalytic Nature |
| Hg(NO₃)₂ | Fe(110) | ~0.5 eV | Requires external energy (e.g., photons) |
| Hg(NO₃)₂ | NaCl(111)Na | No energy input required | Spontaneous desorption possible |
This table summarizes theoretical calculations for the heterogeneous reduction of this compound on different aerosol surfaces. osti.govmdpi.com
Precipitation Reactions and Product Formation
In aqueous solutions, this compound can undergo various precipitation reactions with other inorganic anions, leading to the formation of insoluble mercury compounds. These reactions are important for both qualitative analysis and the synthesis of other mercury compounds.
Other notable precipitation reactions include:
With Iodide: this compound reacts with potassium iodide in a double displacement reaction to form a vibrant orange-red precipitate of mercury(II) iodide (HgI₂). youtube.com 2KI(aq) + Hg(NO₃)₂(aq) → HgI₂(s) + 2KNO₃(aq) youtube.com
With Thiosulfate: In a reaction with sodium thiosulfate, this compound forms a precipitate. The reaction is complex, but the ultimate product is related to mercury sulfides. ajsonline.org
Hydrolysis: As mentioned previously, this compound hydrolyzes in water, particularly upon heating or high dilution, to precipitate insoluble basic salts like Hg₃O₂(NO₃)₂·H₂O or mercury(II) oxide (HgO). stackexchange.com
Potentiometric studies have been conducted on the reaction between mercury(I) nitrate and sodium arsenate, which results in the quantitative precipitation of mercury(I) arsenate, Hg₃AsO₄, within a pH range of 8.2-9.4. oup.com While this study involves mercury(I), it highlights the tendency of mercury salts to form insoluble precipitates with arsenate ions.
| Reactant | Precipitate Formed with this compound | Color of Precipitate |
| Soluble Sulfate (B86663) (e.g., Na₂SO₄) | Basic Mercuric Sulfate (Hg₂SO₄·HgO) | Yellow |
| Potassium Iodide (KI) | Mercury(II) Iodide (HgI₂) | Orange-Red |
| Sodium Thiosulfate (Na₂S₂O₃) | Mercury Sulfides | White, turning dirty-colored |
| Water (Hydrolysis) | Basic this compound / Mercury(II) Oxide | Yellow |
This table provides a summary of common precipitation reactions involving aqueous this compound.
Organic Transformations Mediated by this compound
Oxynitration Reactions (e.g., Wolffenstein–Böters Reaction)
This compound is a key reagent in the Wolffenstein–Böters reaction, an organic transformation that converts benzene (B151609) into picric acid through simultaneous nitration and oxidation. dbpedia.orgwikipedia.org This reaction is typically carried out using a mixture of aqueous nitric acid and mercury(II) nitrate. dbpedia.orgwikipedia.org
The proposed mechanism for the Wolffenstein–Böters reaction involves the initial conversion of benzene to a nitroso compound by the mercury(II) nitrate. wikipedia.orgsciencemadness.org This intermediate then proceeds through a diazonium salt to form phenol (B47542). wikipedia.orgsciencemadness.org The presence of nitrite (B80452) is crucial for this transformation, as the addition of urea, which traps nitrous acid, prevents the formation of picric acid. wikipedia.orgsciencemadness.org Once phenol is formed, it undergoes standard aromatic nitration to yield the final product, picric acid. wikipedia.orgsciencemadness.org
A possible mechanism suggests that benzene first forms a π-complex with the this compound. Water then adds to the benzene ring, followed by the formation of a sigma bond between benzene and mercury, and subsequent rearomatization to produce phenol. wikipedia.org The phenol is then nitrated. wikipedia.org
| Starting Material | Reagents | Product | Reaction Type |
| Benzene | This compound, aqueous nitric acid | Picric acid | Oxynitration dbpedia.orgwikipedia.org |
Oxidation of Organomercuric Salts
This compound can act as an oxidizing agent for organomercuric salts. The oxidation of these salts by inorganic mercuric salts is a reaction that exhibits characteristics of free-radical participation. cdnsciencepub.comcdnsciencepub.com
The reaction of benzylthis compound with this compound in methanol (B129727) yields benzyl (B1604629) methyl ether and benzyl nitrate. cdnsciencepub.com Similarly, cyclohexylthis compound in methanol containing this compound produces methoxycyclohexane and cyclohexyl nitrate. cdnsciencepub.com When these reactions are carried out in water, the corresponding alcohols and nitrate esters are formed. cdnsciencepub.com For instance, benzylthis compound in water yields benzyl alcohol, benzaldehyde, benzoic acid, and benzyl nitrate. cdnsciencepub.com
| Organomercuric Salt | Solvent | Products |
| Benzylthis compound | Methanol | Benzyl methyl ether, Benzyl nitrate cdnsciencepub.com |
| Cyclohexylthis compound | Methanol | Methoxycyclohexane, Cyclohexyl nitrate cdnsciencepub.com |
| Benzylthis compound | Water | Benzyl alcohol, Benzaldehyde, Benzoic acid, Benzyl nitrate cdnsciencepub.com |
| Cyclohexylthis compound | Water | Cyclohexanol, Formylcyclopentane, Cyclohexyl nitrate cdnsciencepub.com |
Several pieces of evidence support the involvement of free radicals in the oxidation of organomercuric salts by this compound. The reaction is notably inhibited by oxygen, a common characteristic of free-radical chain reactions. cdnsciencepub.comcdnsciencepub.com Furthermore, the reaction system has been shown to induce the polymerization of acrylonitrile, a process often initiated by free radicals. cdnsciencepub.comcdnsciencepub.com
The formation of nitrate esters, even in the presence of a large amount of water, is another strong indicator of a homopolar or free-radical mechanism. cdnsciencepub.com These findings are further substantiated by the observation that similar products are formed when pernitrous acid is used in place of the inorganic mercuric salt. cdnsciencepub.comcdnsciencepub.com Kinetic studies suggest that the reaction involves a self-regenerating chain where an active monomeric mercurous salt acts as the carrier. cdnsciencepub.comcdnsciencepub.com
The oxidation of alkenes by mercuric salts, which proceeds through organomercurial intermediates, is a stereospecific reaction. researchgate.netcdnsciencepub.com The initial step, oxymercuration, involves the anti-addition of the hydroxyl (or alkoxy) group and the mercury group across the double bond. masterorganicchemistry.com This stereoselectivity is explained by the formation of a three-membered "mercurinium" ion intermediate. masterorganicchemistry.com The nucleophile (water or alcohol) then attacks the more substituted carbon from the side opposite to the mercury, resulting in the observed anti-addition. masterorganicchemistry.comorganicchemistryguide.com
For example, the oxymercuration of cyclohexene (B86901) results exclusively in the anti-addition product. masterorganicchemistry.com While the subsequent demercuration step, typically carried out with sodium borohydride, is not stereospecific, the initial oxymercuration step dictates the stereochemistry of the intermediate organomercury compound. wikipedia.org
| Alkene | Reaction Step | Stereochemistry |
| General Alkene | Oxymercuration | Anti-addition masterorganicchemistry.com |
| Cyclohexene | Oxymercuration | Anti-addition masterorganicchemistry.com |
Mercuration of Organic Substrates (e.g., Ketones)
This compound is an effective reagent for the mercuration of ketones. acs.org A mixture of this compound, mercuric oxide, and anhydrous calcium sulfate can be used to prepare monomercury compounds directly from aliphatic ketones. acs.org The reaction is typically carried out in the ketone as the solvent, and the product is often isolated as the mercuric iodide after treatment with potassium iodide. acs.org
The degree of mercuration can vary. For instance, direct mercuration of acetone (B3395972) can lead to trimercurated acetone, CH₃COC(HgX)₃, where X can be acetate (B1210297) or nitrate. tandfonline.com The reaction of propyne (B1212725) with aqueous mercuric chloride can produce a mixture of mono-, di-, and trimercurated acetone. tandfonline.com Similarly, butanone can yield a mixture of mono-, di-, and trimercurated products upon direct mercuration with mercuric acetate. tandfonline.com
| Ketone | Mercurating Agent | Product(s) |
| Acetone | This compound/oxide/calcium sulfate | Acetonylmercuric iodide (after KI treatment) acs.org |
| Acetone | Mercuric acetate or nitrate | Trimercurated acetone tandfonline.com |
| Butanone | Mercuric acetate | Mixture of mono-, di-, and trimercurated butanone tandfonline.com |
| Ethyl acetoacetate | Mercuric acetate or nitrate | Dimercurated product tandfonline.com |
| Levulinic acid | Mercuric acetate or nitrate | Dimercurated product tandfonline.com |
Coordination Chemistry of Mercuric Nitrate Complexes
Structural Characterization of Mercuric Nitrate (B79036) Coordination Compounds
Structural studies, particularly using single-crystal X-ray crystallography, are crucial for understanding the precise arrangement of atoms in mercuric nitrate coordination compounds.
Geometry of Mercury(II) Coordination Spheres
The coordination geometry around the mercury(II) ion in its complexes is highly variable. While linear or slightly distorted coordination geometries are typical, especially with bidentate ligands, higher coordination numbers and different geometries are possible depending on the ligand and reaction conditions. ijcrt.org Observed geometries in mercury(II) complexes include tetrahedral, trigonal bipyramidal, square pyramidal, octahedral, pentagonal bipyramidal, and hexagonal bipyramidal, often with distortions from idealized shapes. nih.govresearchgate.netresearchgate.net
In some cases, mercury(II) in complexes exhibits a distorted tetrahedral coordination environment. nih.govrsc.org For example, complexes with certain imine ligands show a distorted tetrahedral geometry around the Hg(II) center, influenced by the bite angle of the ligand. nih.gov Distorted square pyramidal geometry has also been observed in a mercury(II) complex with picolinamide (B142947) ligands and a monodentate nitrate ion. nih.gov
Influence of Nitrate Anion Coordination Modes
While some structures show weak interactions between nitrate oxygen atoms and mercury atoms at distances greater than 2.6 Å, indicating ionic or weakly coordinating nitrate groups, other complexes exhibit direct coordination of the nitrate anion. researchgate.netresearchgate.net Nitrate can act as a monodentate ligand, coordinating through one oxygen atom. nih.gov Bidentate coordination, where the nitrate binds through two oxygen atoms, has also been observed. rsc.org In certain cases, secondary mercury-nitrate interactions can effectively increase the coordination number of the Hg(II) centers. rsc.orgnih.gov The coordination mode of the nitrate ligand can be strongly dependent on the specific metal and ligand system involved. nih.govacs.org
Complexation with Various Ligand Systems
This compound readily forms complexes with a diverse range of ligand systems, both inorganic and organic.
Interactions with Phosphine (B1218219) Ligands (e.g., Tribenzylphosphine)
Phosphine ligands, characterized by a trivalent phosphorus atom, are known to form stable complexes with mercury(II). Studies on the interaction of this compound with phosphine ligands like tribenzylphosphine (B1585120) (PBz₃) have provided insights into the resulting complex structures. rsc.orgnih.gov
Complexes such as Hg(PBz₃)₂₂ and [Hg(PBz₃)₂(NO₃)₂] have been synthesized and characterized. rsc.orgnih.gov In Hg(PBz₃)₂₂, a linear P-Hg-P coordination is observed, representing a rare example of a truly two-coordinate [Hg(PR₃)₂]²⁺ complex. rsc.orgnih.gov In contrast, the mercury coordination in [Hg(PBz₃)₂(NO₃)₂] is described as distorted tetrahedral, with the coordination of nitrate groups causing a significant deviation from linearity in the P-Hg-P angle. rsc.orgnih.gov Secondary mercury-nitrate interactions in these nitrato complexes can increase the effective coordination number of the mercury(II) centers. rsc.orgnih.gov
Another example is the reaction of phenylmercury(II) nitrate with triphenylphosphine, which yields the adduct [HgPh(PPh₃)]NO₃, featuring a nearly T-shaped geometry around mercury(II) with weak interactions with nitrate oxygen atoms. rsc.org
Formation of Inorganic and Organic Ligand Complexes
This compound participates in complex formation with a wide array of inorganic and organic ligands, leading to diverse structural architectures. Mercury(II) has a flexible coordinating sphere and can tolerate distortions from ideal geometries, contributing to the formation of stable complexes. researchgate.net
Examples of complexation with inorganic ligands include the formation of complexes with nitrite (B80452) ions, where the nitrite can function as a bidentate chelate. colab.ws
With organic ligands, this compound forms complexes with various nitrogen, oxygen, and sulfur donor ligands. These include complexes with Schiff bases, where the ligand can act as a bidentate donor through nitrogen atoms. ijcrt.orgiau.ir Complexes with macrocyclic ligands containing N₂O₂S₂ donor sets have also been reported, showing distorted tetrahedral or octahedral coordination geometries depending on the ligand and counterion. rsc.org Carbamoylmethylphosphoryl ligands react with this compound, often resulting in the formation of mercury-carbon σ bonds and dimeric structures. tandfonline.com Complexes with tetrazole derivatives, coordinating via nitrogen atoms, have also been synthesized using this compound. tsijournals.com
The interaction of this compound with organic ligands is influenced by factors such as pH and the nature and concentration of the ligand. nih.gov The resulting complexes can exhibit varied coordination numbers and geometries, reflecting the adaptable coordination environment of mercury(II). researchgate.netresearchgate.net
Coordination with Anticrown Molecules and Macrocyclic Structures
This compound has been shown to engage in intricate coordination with anticrown molecules, particularly mercury-containing macrocycles. Studies involving the cyclic trimeric perfluoro-o-phenylenemercury, (o-C₆F₄Hg)₃, highlight the ability of mercury centers within these macrocycles to act as Lewis acidic hosts for anions. The interaction of this three-mercury anticrown with nitrate anions has been demonstrated to yield unique double-decker sandwich structures. wikipedia.orgnih.govresearchgate.net
In these complexes, the nitrate anion typically functions as a tridentate ligand, coordinating through its oxygen atoms to the mercury sites of the anticrown units. wikipedia.org The structural outcome of these complexes can be influenced by the nature of the countercation present in the system. For instance, the interaction of (o-C₆F₄Hg)₃ with [PPN]NO₃ and [PPh₄]NO₃ results in nitrate complexes, [PPN]{[(o-C₆F₄Hg)₃]₂(NO₃)} and [PPh₄]{[(o-C₆F₄Hg)₃]₂(NO₃)}, respectively. wikipedia.org While both exhibit double-decker sandwich architectures, the specific geometry can differ, with one forming a bent sandwich and the other having parallel anticrown planes in the crystal structure. wikipedia.org The ability of the mercury centers to accept electron density, partly attributed to the participation of mercury 6p orbitals, is crucial for these interactions. researchgate.net
Formation of Polymeric Networks in Coordination Compounds
The coordination capabilities of mercury(II) ions, coupled with the bridging potential of ligands, including the nitrate anion, can lead to the formation of polymeric coordination networks. While specific detailed studies on this compound forming extended polymeric networks were not extensively covered in the search results, the principles of mercury(II) coordination polymers and the bridging nature of the nitrate ligand observed in related systems suggest this potential.
Mercury(II) has been shown to form coordination polymers with various organic ligands, such as bis(amidopyridyl) ligands and 1,4-bis(pyridyl)-2,3-diaza-1,3-butadiene derivatives. nih.govnih.gov These interactions can result in one-dimensional chains or two-dimensional sheet structures, with the ligands and anions bridging the metal centers. nih.govnih.gov Although the specific complexes discussed involved other anions like thiocyanate (B1210189) or bromide, the nitrate anion is also known to act as a bridging ligand in coordination polymers of other metal ions, such as cadmium and silver(I), forming extended 2D networks where the nitrate anion links metal centers. flybase.orguni.lueasychem.org This bridging capability of the nitrate anion, combined with the propensity of mercury(II) to form multi- 핵 coordination environments, supports the possibility of this compound participating in the formation of polymeric structures under appropriate conditions and with suitable co-ligands.
Complexation with Bio-Relevant Molecules (e.g., Flavonoids)
This compound has been utilized in investigating the complexation behavior of mercury(II) ions with bio-relevant molecules, particularly flavonoids. Flavonoids are natural polyphenolic compounds found in plants, possessing structural features such as carbonyl and hydroxyl groups that can chelate metal ions. fishersci.ptnih.gov
Research has explored the formation of complexes between Hg(II) ions (supplied as this compound) and natural flavonoids like Quercetin and Catechin. fishersci.pt These studies often involve thermodynamic investigations to understand the stability and nature of the resulting complexes in solution. fishersci.pt The coordination typically occurs through the oxygen atoms of the hydroxyl and carbonyl functionalities present in the flavonoid structure. fishersci.ptnih.gov The ability of flavonoids to bind various metal ions, including mercury(II), is attributed to their chemical structure and the position and number of hydroxyl groups. nih.gov This complexation can potentially influence the biological activity of the flavonoids. nih.gov Beyond flavonoids, this compound is also a component of Millon's reagent, historically used to detect the presence of tyrosine, an amino acid containing a phenol (B47542) group, through the formation of a colored mercury-tyrosine complex. fishersci.cabohrium.com This further illustrates the ability of this compound to interact with bio-relevant organic molecules.
Catalytic Applications of Mercuric Nitrate in Chemical Synthesis
Role of Mercuric Nitrate (B79036) in Organic Transformation Catalysis
Mercuric nitrate plays a significant role in catalyzing various organic reactions, particularly those involving the addition to unsaturated bonds and the introduction of nitro groups. fiveable.mebeilstein-journals.org
Catalysis in Nitration and Oxidation Reactions
This compound has been employed as a catalyst in both nitration and oxidation reactions of organic compounds. In the context of nitration, this compound can facilitate the introduction of nitro groups into aromatic systems. For instance, the oxynitration of benzene (B151609) with nitric acid in the presence of this compound can yield polynitrohydroxy derivatives such as 2,4-dinitrophenol (B41442) and picric acid. core.ac.ukdtic.mil This process is believed to involve initial mercuration of the aromatic ring, followed by displacement of the mercury by a nitroso group and subsequent transformations. core.ac.uk
In oxidation reactions, this compound has been shown to catalyze the oxidation of alkenes. researchgate.netcdnsciencepub.com Studies have indicated that α-oxymercurials are intermediates in the oxidation of alkenes by this compound, typically in methanol (B129727). researchgate.netcdnsciencepub.com The reaction products can include 1,2-dimethoxyethanes, 1,1-dimethoxyethanes, and 1-methoxy-2-nitroxyethanes, with the latter forming most rapidly when this compound is used. researchgate.netcdnsciencepub.com This oxidation is stereospecific, leading to characteristic diastereomeric products depending on the alkene geoisomer. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction is catalyzed by acids like nitric acid but not by the nitrate ion. researchgate.netcdnsciencepub.comcdnsciencepub.com
Mechanisms of Mercury(II)-Mediated Catalysis
The mechanisms of mercury(II)-mediated catalysis in organic transformations often involve the formation of mercurinium ions or other organomercury intermediates. In the hydration of alkynes catalyzed by mercury(II) salts, including this compound, the mechanism involves the initial coordination of the mercury(II) ion to the alkyne's π-system, forming a π-complex. fiveable.me This complex activates the alkyne for nucleophilic attack by water, leading to a mercurinium ion intermediate. fiveable.me This intermediate then undergoes rearrangement to form a carbocation, which is subsequently trapped by water to yield the carbonyl product. fiveable.me The mercury(II) catalyst facilitates the formation and stabilization of the carbocation, enhancing reaction efficiency and selectivity. fiveable.me
In the oxidation of alkenes, the mechanism involves the formation of α-oxymercurials as intermediates. researchgate.netcdnsciencepub.com These organomercurials are then oxidized by the mercuric salt. researchgate.netcdnsciencepub.com The oxidation of organomercuric salts by inorganic mercuric salts can be influenced by factors such as oxygen (inhibition) and acids (acceleration). researchgate.net Evidence suggests the involvement of free radicals in some mercuric salt oxidations of alkenes. researchgate.net
For the oxynitration of aromatic compounds, a proposed mechanism involves the addition of this compound to adjacent carbon atoms of the aromatic ring. acs.org One carbon atom receives a nitro group, while the other receives a -OHgONO₂ residue. acs.org Subsequent oxidation removes hydrogen atoms, leading to the formation of phenolic substances which are then nitrated. core.ac.ukacs.org
Mercury(II) salts have also been successfully employed in cyclization reactions of unsaturated bonds, forming complex heterocyclic and carbocyclic structures. beilstein-journals.orgnih.gov These reactions can proceed via intramolecular cationic cyclization of olefinic, acetylenic, and allenic substrates. beilstein-journals.orgnih.gov
Catalytic Activities in Inorganic Reaction Systems
This compound and other mercury(II) complexes have demonstrated catalytic potential in certain inorganic reaction systems. For example, mercury(II) has been shown to catalyze the ligand exchange between hexacyanoferrate(II) and pyrazine (B50134) in aqueous medium. researchgate.net Kinetic studies of this reaction suggest an interchange dissociative (Id) mechanism involving the formation of a solvent-bound intermediate. researchgate.net The catalytic activity of Hg(II) in this system is dependent on its concentration. researchgate.net
Application in Nanoscale Materials Synthesis as a Precursor
This compound serves as a precursor in the synthesis of various nanoscale materials, particularly mercury-containing nanoparticles. In the synthesis of mercury sulfide (B99878) (HgS) nanoparticles, this compound can be used as the mercury source. worldscientific.comasianpubs.org Methods like the solvothermal method and sol-gel method have employed this compound for the preparation of HgS nanorods and nanospheres. worldscientific.comasianpubs.org The size and shape of the resulting nanocrystals can be influenced by factors such as the solvent used and the concentration ratios of the reactants. worldscientific.comasianpubs.org For instance, in the solvothermal synthesis of HgS, rod-like nanoparticles can be produced in strong chelating ligands, while spheres are prepared in weak chelating ligands. worldscientific.com
This compound has also been used in the synthesis of HgO nanoparticles, which can subsequently be converted to HgS quantum dots. worldscientific.com In general, metal nitrates are often preferred metal precursors in the synthesis of nanomaterials via methods like solution combustion synthesis due to their solubility and ability to ensure homogeneity. mdpi.comrsc.org
Biochemical Catalysis Mediated by Mercury(II) (e.g., Cleavage Reactions)
Mercury(II) ions, including those derived from this compound, can mediate biochemical catalysis, particularly in cleavage reactions involving biological molecules. Studies have assessed the potential of Hg(II) to cleave RNA and DNA model compounds. mdpi.comresearchgate.net At millimolar concentrations, Hg(II) has been shown to accelerate the cleavage of RNA model compounds significantly. mdpi.comresearchgate.net The cleavage rate can exhibit a sigmoidal dependence on Hg(II) concentration, suggesting the involvement of more than one Hg(II) ion in the reaction. mdpi.comresearchgate.net While Hg(II) also facilitates isomerization and depurination of these model compounds, its effect on cleavage is more pronounced. mdpi.comresearchgate.net Phosphoromonothioate desulfurization is particularly susceptible to Hg(II) catalysis, showing a substantial acceleration in rate. mdpi.comresearchgate.net
The mechanism of mercury(II)-catalyzed cleavage in biological molecules can involve the coordination of Hg(II) to specific sites, activating the molecule for nucleophilic attack or other reaction pathways. In the context of organomercurial lyase, an enzyme involved in mercury detoxification, the mechanism involves the cleavage of a carbon-mercury bond, potentially facilitated by the coordination of a buffer base to the organomercurial and subsequent acid cleavage. pnas.org Mercury(II) reductase, another enzyme, catalyzes the reduction of Hg²⁺ to Hg⁰, a process involving the transfer of mercury to a thiol pair within the active site. ebi.ac.uk
Analytical Chemistry Applications and Methodologies Involving Mercuric Nitrate
Titrimetric Methods for Quantitative Analysis
Titrimetric methods involving mercuric nitrate (B79036) are primarily employed for the quantitative determination of specific anions, most notably chloride. This approach relies on the reaction between mercuric ions and the analyte, typically signaled by a visual indicator at the equivalence point.
Chloride Ion Determination by Mercuric Nitrate Titration
The determination of chloride ions using this compound titration, also known as mercurimetric titration, is a well-established method. nemi.govresearchgate.netriccachemical.comontosight.ai This technique is based on the formation of soluble, largely undissociated mercuric chloride (HgCl₂) when mercuric ions (Hg²⁺) react with chloride ions (Cl⁻). nemi.govriccachemical.comontosight.aib-cdn.net The reaction proceeds as follows:
Hg²⁺ + 2Cl⁻ → HgCl₂ nemi.govriccachemical.com
This method is applicable for determining chloride in various water samples, including drinking water, surface water, seawater, and domestic and industrial wastewater. b-cdn.netitesm.mx It is suitable for a range of chloride concentrations, although for samples with very low concentrations (less than 0.1 mg/L), concentration by evaporation may be necessary. nemi.gov The optimum pH range for this titration is between 3.0 and 3.6; deviations outside this range can lead to inaccurate results. nemi.gov
Standard this compound solutions of different normalities are used depending on the expected chloride concentration in the sample. nemi.govitesm.mx For instance, a dilute solution might be used for samples containing less than 200 mg/L chloride, while a more concentrated solution is used for higher concentrations. nemi.gov The titration is performed by adding the standard this compound solution to an acidified sample containing the chloride ions. itesm.mx
Interferences in this method can occur from other halides like bromide and iodide, which are also titrated by this compound. b-cdn.netitesm.mx Certain other ions, such as ferric and chromate (B82759) ions, can interfere at higher concentrations. b-cdn.netitesm.mx
Indicator Systems for Endpoint Detection (e.g., Diphenyl Carbazone)
The equivalence point in this compound titration for chloride determination is typically detected using an indicator system. nemi.govresearchgate.netriccachemical.comb-cdn.net A widely used indicator for this purpose is diphenylcarbazone (B146866). nemi.govwikipedia.orgresearchgate.netriccachemical.comb-cdn.nethach.com Diphenylcarbazone is an organic compound that forms a colored complex with excess mercuric ions once all the chloride ions have reacted. nemi.govriccachemical.comontosight.aib-cdn.net
When a slight excess of mercuric ions is present beyond what is required to complex the chloride, these excess ions react with diphenylcarbazone to form a blue-violet or purple complex, signaling the endpoint of the titration. nemi.govriccachemical.comb-cdn.net The reaction is:
excess Hg²⁺ + Diphenylcarbazone → [Hg(Diphenylcarbazone)]²⁺ (blue-violet complex) riccachemical.com
To ensure the correct pH range of 3.0-3.6 for the titration, a pH indicator such as bromophenol blue is often added to the diphenylcarbazone indicator mixture. nemi.govriccachemical.com The color of the bromophenol blue helps in adjusting the sample pH with dilute nitric acid or sodium hydroxide (B78521) before titration. nemi.gov
Spectroscopic Analytical Techniques
While this compound is primarily associated with titrimetric methods, spectroscopic techniques can also be relevant, particularly for the detection and characterization of mercury compounds, including this compound, in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. econference.io While GC-MS is commonly used for organic compounds, it can also be applied to the analysis of certain inorganic species after appropriate derivatization or under specific conditions.
Studies have explored the use of GC-MS for the detection and quantification of gas-phase oxidized mercury compounds, including this compound. usu.educopernicus.org Mass spectra of this compound monohydrate have been generated using GC/MS. econference.io However, challenges exist in quantifying this compound using standard GC/MS setups, and some data suggest difficulties in detecting it in the gas phase. copernicus.org Detection limits for this compound using GC/MS have been reported to be higher compared to other compounds, potentially due to analyte loss within the system. econference.io Further research is needed to improve the sampling and analysis of speciated mercury compounds by GC/MS. econference.io
Surface Characterization using Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique that provides elemental and molecular information about the uppermost layers of a solid sample. eag.com It involves bombarding the sample surface with a primary ion beam and then analyzing the secondary ions emitted from the surface using a mass spectrometer. eag.com SIMS can be used to measure trace levels of elements and provide their lateral and depth distributions. eag.com
SIMS has been applied to the characterization of mercury species on surfaces, including those derived from mercury nitrate salts. acs.orgcapes.gov.brglobalauthorid.com Studies have shown that exposing the surface of Hg(NO₃)n salts to gaseous primary amines and then sputtering the surface with a primary ion beam can form and detect bis(alkylamine)mercury cations using an ion trap secondary ion mass spectrometer (IT-SIMS). acs.org This suggests that surface derivatization combined with IT-SIMS could be an approach for determining inorganic metal speciation on surfaces. acs.org Unlike mercury nitrate, other mercury salts like chloride, iodide, thiocyanate (B1210189), sulfate (B86663), and oxide did not form similar Hg-amine ions under these conditions. acs.org SIMS has also been used in the characterization of simulated salt cake to assess components, including potentially those derived from mercury compounds. osti.gov
Electrochemical Sensor Development for Mercury(II) Detection
Electrochemical sensors offer a promising approach for the detection of heavy metal ions, including mercury(II) (Hg²⁺), due to their advantages of simplicity, rapid response, low cost, and portability. mdpi.com Various electrochemical sensors have been developed for the sensitive and selective detection of Hg²⁺ in aqueous media. mdpi.comresearchgate.netnih.govrsc.org
These sensors often utilize modified electrodes incorporating nanomaterials such as gold nanoparticles (AuNPs) and carbon nanotubes (CNTs) to enhance electron transfer and improve analytical performance. mdpi.comresearchgate.net For instance, disposable electrochemical paper-based sensors functionalized with selenium particles (SePs) and gold nanoparticles (AuNPs) have been developed for the dual detection of nitrate and mercury ions in water. researchgate.net In such sensors, AuNPs can serve as nucleation sites for mercury ions, with SePs further reinforcing this accumulation due to their high binding affinity for mercury. researchgate.net
Another approach involves the use of DNA-based electrochemical biosensors that exploit the coordination chemistry between thymine (B56734) and Hg²⁺ (T-Hg²⁺-T) for sensitive and selective detection. nih.govnih.gov These biosensors can achieve low detection limits for Hg²⁺. nih.govnih.gov Modified glassy carbon electrodes with synthesized compounds and silver nanoparticles have also demonstrated high sensitivity and selectivity for mercuric ion detection using square wave anodic stripping voltammetry. rsc.org These advancements in electrochemical sensor technology contribute to the ability to detect mercury(II) ions, which can originate from sources including this compound, in various environmental and biological samples.
Electrochemical Behavior of Mercuric Nitrate Systems
Redox Potentials and Mechanisms of Mercury(II)/Mercury(I) Species
Mercury(I) species, often represented as the dimeric ion Hg₂²⁺, form few coordination complexes in aqueous systems. dovepress.com This is partly attributed to the low tendency of Hg₂²⁺ to form covalent bonds and the higher reactivity of Hg²⁺ towards most ligands. dovepress.com
The redox transformations can be influenced by various factors, including the presence of different ligands and the electrode material. Studies have investigated the electrochemical response of the couples Hg²⁺/Hg₂²⁺ and Hg₂²⁺/Hg⁰, observing corresponding cathodic and anodic peaks in voltammetric experiments. researchgate.net
Voltammetric Studies of Mercuric Ions in Solution
Voltammetry is a powerful electrochemical technique used to study the behavior of mercuric ions in solution. It involves applying a potential waveform to an electrode and measuring the resulting current, providing information on electrochemical properties such as oxidation and reduction potentials, diffusion coefficients, and electron transfer kinetics. chemmethod.comchemmethod.com Studying the cyclic voltammetry of mercuric chloride, for example, offers insights into its electrochemical properties and potential applications in areas like sensor development and environmental monitoring. chemmethod.com
Different electrode materials, such as platinum, carbon paste, and glassy carbon electrodes, have been employed in voltammetric studies of mercury ions in aqueous solutions. iapchem.orgresearchgate.net The choice of electrode can influence the sensitivity of detection. iapchem.org
Cyclic Voltammetry and Differential Pulse Voltammetry Investigations
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used techniques for investigating the electrochemical behavior of mercuric ions. CV can reveal the reversibility of electrode processes and provide information about coupled chemical reactions. cdnsciencepub.com DPV, a "step" method, utilizes a staircase potential waveform superimposed on a linear scan, enhancing the signal-to-noise ratio by largely removing the non-faradaic current component. libretexts.org This makes DPV particularly suitable for characterizing electrochemical systems and determining trace amounts of mercuric ions. libretexts.orgabechem.com
Studies using CV have examined the redox behavior of mercuric chloride, indicating a two-electron mechanism for the reduction of Hg²⁺ to Hg⁰, potentially involving the intermediate formation of mercurous ions (Hg₂²⁺). chemmethod.com The oxidation process involves the reverse steps. chemmethod.com
DPV has been successfully applied for the determination of trace amounts of Hg²⁺ ions, with studies optimizing parameters such as medium acidity and incubation time to achieve sensitive detection. abechem.com
Underpotential Deposition of Mercury
Underpotential deposition (UPD) is a phenomenon where a monolayer or sub-monolayer of a metal is electrochemically deposited on a foreign substrate at potentials positive to the reversible Nernst potential for bulk deposition of the metal. Hg-UPD on various electrode materials, such as iridium and gold, has been investigated. researchgate.netresearchgate.netcapes.gov.br
Studies involving Hg-UPD on iridium electrodes in solutions containing mercuric nitrate (B79036) have confirmed the reversible adsorption and desorption of a Hg adatom on the Ir surface. researchgate.netresearchgate.net The reduction of mercury on a fresh iridium surface has been observed to be reversible, with a Hg(0) monolayer forming by UPD at a potential positive to the bulk deposition potential. researchgate.net This deposited monolayer can behave like bulk Hg(0) in subsequent cycles. researchgate.net Hg-UPD has been explored as a method to quantify electrochemical surface areas of materials like iridium and iridium oxide nanoparticles. researchgate.netnrel.gov
Electrochemical studies of Hg UPD on Au(111) electrodes in various acidic solutions have also been conducted to correlate voltammetric features with surface structures formed during deposition. capes.gov.br
Influence of Mercuric Nitrate on Electrode Processes
This compound can influence various electrode processes, acting in some cases as a source of mercury ions for deposition or interacting with other species at the electrode surface.
Electrochemical Behavior of Mercury Complexes
Mercuric ions can form complexes with various ligands, and the formation of these complexes can significantly alter the electrochemical behavior of mercury. Studies have investigated the electrochemical properties of mercury(II) complexes with different ligands using techniques like cyclic voltammetry. researchgate.nettandfonline.comnih.gov
The electrochemical behavior of mercury complexes can also provide insights into their structure and stability. Studies on mercury(II) complexes with thiacrown ethers, for example, have examined their electrochemical behavior. nih.gov Similarly, the electrochemical properties of platinum-mercury-carboxylato complexes have been investigated, showing that these complexes can be reduced, leading to the deposition of metallic mercury on the electrode. uu.nl
Spectroscopic Characterization of Mercuric Nitrate and Its Adducts
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the structure of mercuric nitrate (B79036) in aqueous solutions and solid forms. These methods probe the vibrational modes of the molecule, offering direct information on the strength and nature of the chemical bonds.
In aqueous solutions, Raman spectroscopy indicates that the nitrate groups in mercuric nitrate are not simply free ions but are associated with the mercury(II) ion. uq.edu.au Studies of concentrated aqueous solutions reveal the presence of covalently bound nitrate groups. publish.csiro.au The spectra change gradually with increasing concentration, which is interpreted as a shift in the nature of the mercury-nitrate interaction, from associated ions to more distinct covalent bonding. uq.edu.au
The Raman spectrum of crystalline this compound monohydrate, Hg(NO₃)₂·H₂O, is notably different from the spectra of its aqueous solutions. uq.edu.au These differences are most apparent in the regions associated with the nitrate vibrational modes, suggesting that the crystal lattice environment and potential hydrogen bonding significantly influence the molecule's vibrational characteristics. uq.edu.au For instance, additional spectral features in the solid state can be attributed to correlation field effects, which arise from interactions between anions in the crystal lattice. uq.edu.au
| Vibrational Mode | Assignment | Aqueous Solution (Concentrated) | Crystalline Solid (Hg(NO₃)₂·H₂O) |
|---|---|---|---|
| ~270 | ν(Hg-ONO₂) stretch | Present | - |
| ~720 | ν₄ (NO₃⁻) | Present | 718, 729 |
| ~1025 | ν₁ (NO₃⁻) | Present | 1012, 1022 |
| ~1300-1500 | ν₃ (NO₃⁻) | Broad features | 1280, 1300, 1420, 1450 |
The vibrational spectra provide direct evidence for the nature of the interaction between the mercury(II) center and the nitrate ligands. In a free nitrate ion (D₃h symmetry), certain vibrational modes are degenerate. When the nitrate ion coordinates to a metal center, its symmetry is lowered (e.g., to C₂v for unidentate or bidentate coordination), causing these degenerate modes to split.
The observation of a Raman line around 270 cm⁻¹ in concentrated aqueous solutions is a key finding. uq.edu.aupublish.csiro.au This band is assigned to the stretching vibration of a covalent mercury-nitrate bond (ν(Hg-ONO₂)), confirming that the interaction is not purely ionic. uq.edu.aupublish.csiro.au Furthermore, the splitting of the degenerate ν₃ and ν₄ nitrate modes in the spectra of both aqueous solutions and crystalline forms provides definitive evidence of covalent character in the mercury-nitrate bond. publish.csiro.au In the crystalline hydrate, the ν₁ symmetric stretching mode of the nitrate group is also observed to be split, which may be due to vibrational coupling between the nitrate groups within the crystal structure. publish.csiro.au The strength and mode of this metal-nitrate interaction can be further probed by analyzing the combination frequencies in the 1700–1800 cm⁻¹ region of the infrared spectrum. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the coordination environment of mercury. The ¹⁹⁹Hg nucleus, with a nuclear spin of I = 1/2, is well-suited for NMR studies, and its chemical shift is highly sensitive to changes in its coordination sphere. chemrxiv.orgnih.gov
For insoluble or poorly soluble mercury(II) complexes, solid-state NMR spectroscopy is particularly valuable. Techniques like ³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR are used to characterize insoluble mercury(II) phosphine (B1218219) complexes, including those containing nitrate as a counter-ion. cdnsciencepub.com Studies on complexes of the type (PTA)₂Hg(NO₃)₂ (where PTA is 1,3,5-triaza-7-phosphaadamantane) have been conducted. cdnsciencepub.com Solid-state ³¹P NMR provides information on the coordination chemical shift, which reflects the electronic environment of the phosphorus atom upon coordination to the mercury center. For instance, the PTA nitrate complex exhibits a large coordination chemical shift, suggesting a strong sigma interaction between the phosphorus and mercury atoms. cdnsciencepub.com
In solution and the solid state, NMR studies of this compound adducts with phosphorus-containing ligands, such as tertiary phosphines, yield precise data on chemical shifts (δ) and spin-spin coupling constants (J). The one-bond coupling constant, ¹J(¹⁹⁹Hg-³¹P), is a direct measure of the s-character of the mercury-phosphorus bond and is highly indicative of the coordination geometry.
For example, the complex [Hg(NO₃)₂(PPh₃)₂] has been studied using ³¹P NMR. cdnsciencepub.com The observed coupling constant provides insight into the strength of the Hg-P bond. Comparison with other phosphine adducts reveals trends related to the electronic and steric properties of the phosphine ligand. cdnsciencepub.com
| Complex | ³¹P Chemical Shift (δ, ppm) | ¹J(¹⁹⁹Hg-³¹P) Coupling Constant (Hz) | Reference |
|---|---|---|---|
| (Ph₃P)₂Hg(NO₃)₂ | -46 | 5560 | cdnsciencepub.com |
| (PTA)₂Hg(NO₃)₂ | -16.7 | 5270 | cdnsciencepub.com |
| (Cy₃P)₂Hg(NO₃)₂ | -58.4 | 5480 | cdnsciencepub.com |
Theoretical and Computational Studies of Mercuric Nitrate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the modern theoretical study of mercuric nitrate (B79036). These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived. While detailed computational studies focused exclusively on mercuric nitrate are not extensively published, the methodologies are well-established through research on related mercury compounds and other transition metal nitrates. researchgate.netresearchgate.net These approaches are instrumental in understanding bonding, spectroscopy, and reactivity.
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying systems containing transition metals, including mercury. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density, offering a favorable balance between computational cost and accuracy. mdpi.com
Applications of DFT relevant to this compound include:
Geometry Optimization: Predicting the most stable three-dimensional structure by finding the minimum energy arrangement of atoms. This is particularly valuable given that the crystal structures of anhydrous and monohydrate this compound have not been confirmed by X-ray crystallography. wikipedia.org DFT can predict key structural parameters such as Hg-O bond lengths and the coordination geometry around the mercury center.
Vibrational Frequencies: Calculating the infrared and Raman spectra of the molecule. These theoretical spectra can aid in the interpretation of experimental spectroscopic data.
Electronic Structure Analysis: Investigating the distribution of electrons, molecular orbitals, and partial atomic charges. This provides insight into the nature of the Hg-O bond and the reactivity of the compound. researchgate.net
Thermodynamic Properties: Computing energies of formation, reaction enthalpies, and Gibbs free energies, which are crucial for assessing the stability and reactivity of this compound and its complexes. researchgate.net
Studies on other metal-nitrate complexes demonstrate that DFT can effectively model how the nitrate ion coordinates to a metal center, adopting either a monodentate (binding through one oxygen) or bidentate (binding through two oxygens) fashion, a key detail for understanding the structure of this compound complexes. rsc.org
Interactive Data Table: Illustrative Parameters Calculable via DFT for Metal-Nitrate Systems
| Parameter | Description | Significance for this compound |
| Hg-O Bond Length | The calculated distance between the mercury atom and the oxygen atom of the nitrate ligand. | A primary indicator of bond strength and the nature of the coordination (covalent vs. ionic character). |
| N-O Bond Lengths | The distances between the nitrogen and oxygen atoms within the nitrate ligand. | Changes upon coordination to the mercury center can reveal how the metal influences the ligand's electronic structure. |
| Coordination Number | The number of atoms directly bonded to the central mercury atom. | Defines the local geometry around the mercury ion and influences the overall structure and stability of complexes. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to stretching and bending of bonds. | Allows for direct comparison with experimental IR and Raman spectra to confirm structural predictions. |
| Binding Energy | The energy released when the nitrate ligands bind to the Hg²⁺ ion. | Quantifies the thermodynamic stability of the this compound molecule in the gas phase. |
| Partial Atomic Charges | The calculated distribution of electron density among the atoms (Hg, N, O). | Provides insight into the polarity of bonds and identifies potential sites for nucleophilic or electrophilic attack. |
To understand the behavior of this compound in solution, theoretical models must account for the effects of the solvent. This is typically achieved through two primary approaches: explicit models ("supermolecule") and implicit models (continuum).
Continuum Models: These are the most common methods for modeling bulk solvent effects. The solvent is represented as a continuous, polarizable dielectric medium rather than individual molecules. researchgate.netyoutube.com The solute (this compound) is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated. youtube.com Prominent continuum models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model, which is parameterized for a wide range of solvents. umn.edu These models are computationally efficient for calculating solvation free energies and exploring how the solvent environment alters the properties and reactivity of the solute. umn.edu
"Supermolecule" Models: This approach, also known as an explicit or cluster model, involves including a specific number of individual solvent molecules (e.g., water) directly in the quantum chemical calculation along with the this compound molecule. researchgate.netumn.edu This "supermolecule" is then treated as a single quantum mechanical system. This method provides a highly detailed picture of the first solvation shell, allowing for the direct study of specific interactions like hydrogen bonds between the nitrate ligands and water molecules. However, it is computationally much more demanding than continuum models and may not fully capture the effects of the bulk solvent beyond the first shell. researchgate.net
Often, a hybrid approach is used where the first solvation shell is treated explicitly and the outer solvent is represented by a continuum.
Interactive Data Table: Comparison of Solvation Modeling Approaches
| Feature | "Supermolecule" (Explicit) Model | Continuum (Implicit) Model |
| Solvent Representation | Individual solvent molecules are included in the quantum calculation. | Solvent is treated as a uniform dielectric medium with a specific dielectric constant. youtube.com |
| Level of Detail | High. Provides detailed information on specific solute-solvent interactions (e.g., hydrogen bonds). umn.edu | Low. Averages out specific interactions, representing the bulk electrostatic effect of the solvent. researchgate.net |
| Computational Cost | High, increases significantly with the number of solvent molecules. | Low to moderate, largely independent of solvent "size". |
| Primary Application | Studying the structure and dynamics of the first solvation shell and specific intermolecular interactions. | Calculating thermodynamic properties like solvation free energy and modeling reactions in solution. |
| Strengths | Accurately describes short-range interactions. | Computationally efficient; good for bulk properties. |
| Weaknesses | Poorly represents long-range bulk solvent effects; computationally expensive. researchgate.net | Neglects the specific molecular structure of the solvent and short-range interactions like hydrogen bonding. researchgate.net |
Prediction of Reaction Pathways and Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound such as hydrolysis or thermal decomposition. tyut.edu.cnstackexchange.comrsc.org By mapping the potential energy surface (PES) of a reacting system, chemists can identify the most likely pathway from reactants to products.
The process typically involves:
Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates, which correspond to minima on the PES.
Finding Transition States: Locating the transition state (TS) structure for each step of the reaction. A transition state is a saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction step to occur.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to the connected reactant and product, confirming that the correct TS has been found for the desired reaction step.
For this compound, this methodology could be applied to theoretically investigate its known hydrolysis to form basic salts or mercury(II) oxide, or its thermal decomposition pathway. stackexchange.comgeeksforgeeks.org Computational studies on related systems, such as the mechanisms of nitrate reduction by enzymes, demonstrate the feasibility of using DFT to explore complex reaction coordinates involving nitrate species. researchgate.net
Energetics and Stability of Mercuric Complexes in Solution
The stability of this compound and its derived complexes in aqueous solution is critical to its chemistry and environmental fate. Computational methods, combining DFT with continuum solvation models, can predict the thermodynamic stability of these species. rsc.org
For a reaction such as the formation of a hydrated nitrate complex: Hg²⁺(aq) + NO₃⁻(aq) ⇌ [Hg(NO₃)]⁺(aq)
The free energy change (ΔG) of this reaction can be calculated. A negative ΔG indicates a spontaneous reaction and a stable complex. By computing the free energies of all species in solution, theoretical stability constants (log K) can be determined. rsc.org This approach allows for the systematic evaluation of the stability of a series of potential complexes, such as those involving hydroxide (B78521) or other ligands, and can help rationalize experimental observations of speciation in solution. A computational workflow for such calculations typically involves conformational searches to find the lowest energy structures of the hydrated ions and the resulting complexes, followed by high-level DFT calculations in a continuum solvent to obtain accurate reaction free energies. rsc.org
Theoretical Insights into Structural and Electronic Properties
Theoretical calculations provide a detailed picture of the structural and electronic properties of this compound that are often inaccessible by experiment alone.
Structural Properties: As mentioned, DFT can predict the equilibrium geometry of the Hg(NO₃)₂ molecule. This includes precise values for bond lengths (Hg-O, N-O), bond angles (O-Hg-O, O-N-O), and dihedral angles. Calculations can explore different possible isomers and coordination modes (e.g., linear vs. bent O-Hg-O arrangement, monodentate vs. bidentate nitrate coordination) to determine the most stable structure. researchgate.net
Electronic Properties: Analysis of the calculated electronic structure reveals fundamental insights into bonding. For example, a Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom, describe the hybridization of atomic orbitals, and analyze the nature of the Hg-O bond (i.e., its degree of covalent vs. ionic character). The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the molecule's reactivity and its behavior as an electron acceptor or donor. researchgate.net
These theoretical insights are crucial for building a complete molecular-level understanding of this compound's properties and behavior.
Environmental Fate and Remediation Strategies Involving Mercuric Nitrate Species
Atmospheric Chemistry of Oxidized Mercury Species
Atmospheric mercury exists in three primary forms: gaseous elemental mercury (GEM or Hg⁰), gaseous oxidized mercury (GOM), and particulate-bound mercury (PBM) mdpi.comametsoc.org. GEM is the most abundant form and has a relatively long atmospheric lifetime, enabling its transport over long distances globally mdpi.comametsoc.orgresearchgate.netcopernicus.org. Oxidized mercury species (Hg²⁺), which can include compounds formed through reactions involving nitrate (B79036) or nitrogen oxides, have shorter atmospheric residence times and are more efficiently removed from the atmosphere through deposition researchgate.netpnas.org. The interconversion between these atmospheric species significantly influences the spatial and temporal patterns of mercury deposition researchgate.netpnas.org.
Gas-Phase Oxidation Reactions of Elemental Mercury
The oxidation of gaseous elemental mercury (Hg⁰) to oxidized mercury species (Hg²⁺) is a pivotal process in the atmospheric mercury cycle, as it facilitates the removal of mercury from the atmosphere through deposition mdpi.com. This oxidation is driven by various atmospheric oxidants, including ozone (O₃), hydroxyl radical (OH), hydrogen peroxide (H₂O₂), and halogen atoms and oxides (e.g., Br, BrO, Cl, ClO, I) mdpi.comametsoc.orgametsoc.org. While the direct homogeneous gas-phase oxidation of Hg⁰ by O₃ and OH has been a subject of theoretical discussion, it is included in some atmospheric models, and laboratory studies suggest its feasibility researchgate.net.
Proposed gas-phase oxidation pathways for Hg⁰ involve reactions with O₃, H₂O₂, OH radical, NO₃ radical, and various halogen species mdpi.com. The reaction with bromine atoms (Br) is considered particularly efficient and proceeds through a two-step mechanism involving a transient HgBr intermediate pnas.org. This intermediate can then be further oxidized by atmospheric radicals such as NO₂, HO₂, Br, OH, I, Cl, BrO, and IO pnas.org.
Available data on the rate coefficients for these gas-phase oxidation reactions show considerable variability across different studies mdpi.com. Despite ongoing research efforts, significant uncertainties persist regarding the most important atmospheric oxidants and the precise reaction mechanisms and kinetics involved in these transformations mdpi.comametsoc.org.
Aqueous-Phase Redox Transformations of Mercury(II)
Within atmospheric water droplets, such as those found in clouds and aerosols, mercury undergoes aqueous-phase redox transformations mdpi.com. Oxidized mercury compounds (Hg²⁺), being more soluble than Hg⁰, can readily partition into these aqueous phases mdpi.comresearchgate.net. Proposed chemical oxidation pathways for Hg⁰ in atmospheric droplets include reactions with O₃, OH, and halogen species like chlorine (HOCl/OCl⁻) and bromine (Br₂/HOBr/BrO⁻) mdpi.com.
Conversely, several reduction pathways for Hg(II) in the aqueous phase are relevant in environmental contexts. These include reduction by sulfite, photo-reduction of Hg(OH)₂, photo-reduction of Hg(II) by HO₂, and photo-reduction of complexes formed between Hg(II) and dicarboxylic acids mdpi.com. The photochemistry of oxidized mercury species in both the gas and aqueous phases is recognized as a critical component of the atmospheric mercury redox cycle pnas.org. Recent research indicates that the photoreduction of Hg(I) and Hg(II) species back to Hg⁰ is a significant process, which, if not adequately accounted for, could lead to an underestimation of atmospheric oxidation in models pnas.org.
Mercury Speciation and Transformation in Aquatic and Terrestrial Environments
Upon deposition from the atmosphere, mercury enters aquatic and terrestrial ecosystems, where it undergoes a variety of transformations that influence its speciation, mobility, and potential for biological uptake dovepress.comenergy.govpublish.csiro.au. Mercury is not degraded in the environment but instead cycles between different environmental compartments researchgate.netdovepress.com. The specific speciation and transformation processes are governed by a complex interplay of physical, chemical, and biological factors epa.govenergy.gov.
In aquatic systems, the distribution and cycling of mercury between the sediment and water are affected by parameters such as pH, temperature, redox conditions, and the availability of nutrients and complexing agents epa.gov. The chemical form of mercury in the water column directly influences its bioavailability and uptake by aquatic organisms epa.gov.
In terrestrial environments, mercury speciation and transport are significantly impacted by factors including the formation of complexes with ligands (such as OH⁻, Cl⁻, and S²⁻), adsorption and desorption processes, and the reduction and volatilization of elemental mercury researchgate.net. Adsorption onto mineral and organic surfaces is primarily controlled by pH and the concentration of dissolved ions; for instance, increased chloride concentration and decreased pH can lead to reduced mercury adsorption researchgate.net.
Abiotic Methylation Pathways of Mercury(II)
Methylation is a crucial process that converts inorganic mercury (Hg²⁺) into the highly neurotoxic methylmercury (B97897) (MeHg) epa.govenergy.govpublish.csiro.au. While microbial activity, particularly that of sulfate-reducing, iron-reducing, and methanogenic bacteria in anaerobic environments, is considered the primary driver of mercury methylation, abiotic methylation pathways also contribute to MeHg formation mdpi.comresearchgate.netcapes.gov.br.
Abiotic methylation can occur in the presence of suitable methyl donors mdpi.comcapes.gov.brresearchgate.net. Laboratory experiments have demonstrated the formation of methylmercury from the reaction between water-soluble methyl-silica complexes and Hg²⁺ mdpi.com. Other potential abiotic methylating agents include organosiloxanes, small organic molecules like methyl iodide and dimethyl sulfide (B99878), and larger organic components of dissolved organic matter such as fulvic and humic acids mdpi.comresearchgate.net. Photochemically induced reactions can also facilitate the alkylation of mercuric chloride by organic acids and alcohols mdpi.com. The rate and extent of abiotic methylation are significantly influenced by environmental factors such as pH, temperature, and the presence of complexing agents, particularly chloride capes.gov.br.
Influence of Environmental Variables on Mercury Dynamics
Environmental variables exert a substantial influence on the dynamics of mercury, including its speciation, transformation rates, and potential for bioaccumulation epa.govcsic.esnih.govmdpi.com. Factors such as pH, temperature, redox potential, dissolved organic carbon (DOC) levels, and the presence of various ions and ligands play critical roles epa.govresearchgate.netcsic.esmdpi.com.
In aquatic systems, pH is a key factor affecting mercury methylation and its subsequent accumulation in fish epa.govmdpi.com. Acidic or low pH conditions have been correlated with elevated mercury concentrations in fish tissue mdpi.com. Temperature also impacts mercury dynamics, with higher temperatures potentially increasing the re-emission rates of elemental mercury from environmental surfaces dovepress.com. Redox conditions are particularly important, as anaerobic environments generally favor the microbial methylation of inorganic mercury mdpi.comnih.gov. The availability of electron donors and a low redox potential can enhance abiotic reduction of inorganic mercury researchgate.net.
Dissolved organic carbon (DOC) can influence mercury dynamics by forming complexes with mercury ions, thereby affecting their mobility and bioavailability dovepress.commdpi.com. In deeper water bodies, increased depth and the prevalence of anoxic conditions can lead to mercury complexed with DOC becoming more susceptible to methylation mdpi.com. The presence of specific ligands like OH⁻, Cl⁻, and S²⁻ affects mercury speciation and the formation of complexes in terrestrial environments researchgate.net.
The influence of these environmental variables can vary regionally and is also mediated by anthropogenic activities, such as land-cover changes, which can lead to the mobilization of naturally occurring mercury in soils through erosion researchgate.netnih.gov.
Remediation Approaches Utilizing Nitrate and Related Chemistry
Remediation strategies for mercury contamination are designed to either remove the mercury from the contaminated matrix or immobilize it to reduce its mobility and bioavailability osti.govnih.gov. While mercuric nitrate itself is a source of both mercury and nitrate, remediation approaches may leverage the chemistry of nitrate or related compounds to influence mercury transformations, particularly the process of methylation.
One approach that has been explored for controlling the accumulation of methylmercury in contaminated lakes involves the addition of nitrate nih.govusfca.edu. This strategy is based on the principle of altering redox conditions to suppress the activity of sulfate-reducing bacteria, which are significant contributors to mercury methylation nih.govusfca.edu. The addition of nitrate can stimulate the growth of denitrifying bacteria, which can outcompete sulfate-reducing bacteria for available electron donors under certain conditions usfca.edu.
A pilot-scale study involving the addition of nitrate to a mercury-contaminated lake demonstrated substantial reductions in hypolimnetic methylmercury concentrations nih.gov. The proposed mechanism for this reduction was attributed to increased sorption of methylmercury onto iron and manganese oxyhydroxides in the sediments, resulting from the changes in redox conditions induced by the nitrate addition nih.gov.
However, the use of nitrate addition as a remediation strategy is not without potential environmental concerns. The introduction of excess nitrate into lakes and reservoirs can contribute to eutrophication usfca.edu. Moreover, while nitrate addition may help to reduce methylmercury production, it adds nitrogen to the system, which can itself be a problematic contaminant in surface and groundwater usfca.edu.
Other techniques employed for the remediation of mercury-contaminated soil and water encompass a range of physical, chemical, thermal, and biological methods osti.govnih.gov. Chemical stabilization methods may involve the use of sulfur-containing reagents to form highly stable and insoluble mercury sulfide (HgS) osti.gov. Chemical oxidation can also be applied to convert elemental or organomercury compounds into more soluble forms that can then be more easily removed from the contaminated matrix clu-in.org.
Stabilization and Immobilization Technologies for Mercury
Stabilization and immobilization technologies aim to reduce the mobility and bioavailability of mercury in contaminated media such as soil and water. These methods typically involve converting soluble and mobile mercury species into less soluble and more stable forms, thereby preventing their migration into groundwater or uptake by organisms.
One widely studied approach is chemical stabilization, often employing sulfur-containing reagents. Sulfide-induced treatment is considered an effective way to minimize mercury leaching by forming highly insoluble mercury sulfide (HgS) nih.govwikipedia.org. Research indicates that effective mercury stabilization using sulfide can be achieved at specific conditions, such as pH 6 with a sulfide/mercury molar ratio of 1 nih.govwikipedia.org. Under these optimal conditions, a stabilization efficiency of 98% has been reported for sulfide-treated waste nih.govwikipedia.org. The combined use of increased dosages of sulfide and ferrous ions ([S]/[Hg]=2 and [Fe]/[Hg]=3 at pH=6) can further reduce interference from ions like chloride and phosphate (B84403) during sulfide-induced mercury immobilization nih.gov.
Solidification/stabilization (S/S) processes, often incorporating cement-based materials and various additives, are also commonly used for treating mercury-contaminated soil and waste. Studies have demonstrated the effectiveness of S/S using reactivated carbon, particularly sulfurized reactivated carbon, in lowering mercury mobility. When combined with cement solidification, this process has successfully immobilized mercury in treatment matrices, showing low leaching even in the presence of high chloride concentrations. Chemically Bonded Phosphate Ceramics (CBPC) represent another stabilization technology that operates at room temperature. This process, based on the reaction between magnesium oxide and monopotassium phosphate, can effectively stabilize mercury, with the addition of a small amount of Na₂S or K₂S enhancing the process. CBPC has shown significant reductions in mercury leachability, decreasing it by a minimum of two to a maximum of five orders of magnitude depending on the amount and state of mercury in the waste.
Adsorption is another key mechanism for mercury immobilization. Novel strategies involve the use of phosphate-modified microalgae biomass as adsorbents for enhanced Hg(II) removal. By cultivating microalgae in high-phosphate cultures, the surface phosphoryl functional groups are increased, leading to a higher saturated sorption capacity for Hg(II). For instance, biomass from Scenedesmus obtusus cultivated in 80 mg L⁻¹ P cultures achieved a saturated sorption capacity of 95 mg g⁻¹ for Hg(II) at an optimum pH of 5.0. Subsequent charring of the Hg-loaded biomass can further stabilize the mercury and prevent leaching.
Bioremediation approaches are also being explored for mercury treatment. Certain microorganisms, such as the fungus Metarhizium robertsii, have shown the ability to remove mercury from soil and water. This fungus can detoxify mercury in the soil around plant roots, preventing plant uptake, and can also clear mercury from freshwater and saltwater.
The effectiveness of different stabilization technologies can be evaluated using leaching tests such as the Toxicity Characteristic Leaching Procedure (TCLP) and constant pH leaching tests nih.gov. Research findings from various studies highlight the potential of these technologies to significantly reduce the environmental impact of mercury contamination.
| Stabilization Technology | Stabilizing Agent(s) | Key Mechanism(s) | Reported Efficiency/Outcome |
| Sulfide Precipitation/Stabilization | Sulfides (e.g., Na₂S, K₂S), Elemental Sulfur, Pyrite | Formation of insoluble HgS | Up to 98% stabilization efficiency nih.govwikipedia.org |
| Solidification/Stabilization (S/S) | Cement, Reactivated Carbon (sulfurized) | Physical encapsulation, Adsorption, Chemical reaction | Reduced mercury mobility, Low leaching |
| Chemically Bonded Phosphate Ceramics (CBPC) | Magnesium Oxide, Monopotassium Phosphate, Sulfides | Formation of insoluble phosphates and sulfides | Leachability reduced by 2-5 orders of magnitude |
| Adsorption using Modified Microalgae | Phosphate-modified biomass | Adsorption via phosphoryl functional groups | Saturated sorption capacity up to 95 mg g⁻¹ |
| Bioremediation (e.g., Metarhizium robertsii) | Fungal metabolism | Detoxification, Removal from media | Removes mercury from soil and water |
Role of Nitrate Additions in Mercury Sequestration
The presence and concentration of nitrate ions can influence the behavior and sequestration of mercury species in the environment. Research indicates that the effect of nitrates on mercury mobility and transformation can be complex and context-dependent.
In some environmental settings, such as estuarine wetlands, nitrate nitrogen has been found to exhibit a positive correlation with mobile toxic mercury. This suggests that increased nitrate levels might contribute to the increased mobility of mercury in these ecosystems.
Studies investigating mercury sequestration using certain remediation techniques have also observed effects related to the presence of nitrate. For instance, during the removal of Hg(II) using a bimetal, the presence of nitrate ions led to a decrease in Hg(II) removal efficiency. This was attributed to the higher electrode potential of nitrates compared to mercury, resulting in nitrates having a higher affinity for the electrons released by the bimetal, thus competing with Hg(II) for reduction.
Furthermore, the role of nitrates in microbial mercury cycling has been explored. In flooded paddy slurries, nitrate addition was found to inhibit several mercury transformation processes, including Hg(II) reduction, Hg(II) methylation, and methylmercury (MeHg) demethylation. The proposed mechanism for this inhibition is the competition between nitrates and other electron acceptors, such as Hg(II), sulfate (B86663), or carbon dioxide, under anaerobic conditions. This suggests that nitrate availability can influence the rates of microbial processes that control the speciation and mobility of mercury, potentially leading to altered accumulation of different mercury forms, including the highly toxic methylmercury.
Research on mercury speciation in soils from cinnabar mines has also indicated that the presence of nitrates can significantly promote the solubility of mercury sulfide (HgS) in acidic solutions like HCl. This finding is particularly relevant as HgS is generally considered a very stable and immobile form of mercury, and its increased solubility in the presence of nitrates and other ions could potentially remobilize sequestered mercury under certain conditions.
These studies collectively highlight that nitrate additions can play a role in the environmental fate of mercury, potentially increasing its mobility or interfering with sequestration processes depending on the specific environmental conditions and the remediation strategies employed.
Solid State Chemistry of Mercuric Nitrate
Crystal Structures and Polymorphism of Mercuric Nitrate (B79036) Hydrates
The study of the solid-state structures of simple mercuric nitrate and its hydrates is notably underdeveloped. Despite the common availability and use of various hydrated forms, including the hemihydrate, monohydrate, dihydrate, and octahydrate, definitive crystal structures determined by single-crystal X-ray diffraction are absent in the refereed scientific literature. pw.livewikipedia.org Reports confirm that neither the anhydrous form, Hg(NO₃)₂, nor the common monohydrate, Hg(NO₃)₂·H₂O, has been structurally characterized by modern crystallographic methods. pw.livewikipedia.org
This lack of fundamental structural data means that a discussion of polymorphism—the existence of a compound in two or more crystal forms—for this compound hydrates is currently speculative. The determination of polymorphic relationships is contingent upon having solved crystal structures for comparison. Consequently, there are no detailed research findings on polymorphism for these compounds. The challenges in crystallizing simple this compound hydrates, which are known to be highly soluble and prone to hydrolysis, may contribute to this gap in the crystallographic database. nih.gov Hydrolysis in aqueous solutions often leads to the formation of basic this compound salts rather than the simple hydrated forms. nih.gov
Structural Diversity of Basic this compound Compounds
In contrast to the simple hydrates, the hydrolysis of this compound in water yields a variety of basic salts with well-defined and diverse crystal structures. These compounds incorporate hydroxide (B78521) (OH⁻) or oxide (O²⁻) ions along with the nitrate (NO₃⁻) anions, leading to complex and stable crystalline frameworks. Two prominent examples that have been structurally characterized are mercury(II) hydroxide nitrate (Hg(OH)NO₃) and trimercury dinitrate dioxide (Hg₃O₂(NO₃)₂).
Mercury(II) Hydroxide Nitrate, Hg(OH)NO₃: The crystal structure of this basic salt has been investigated by neutron diffraction, providing precise atomic positions. researchgate.netacs.org The structure is characterized by infinite, planar zig-zag chains of [Hg(OH)]ⁿ⁺ running through the crystal lattice. researchgate.net In these chains, mercury atoms are covalently bonded to bridging hydroxide groups. The nitrate ions are situated between these polymeric cationic chains, linking them together into a three-dimensional structure. researchgate.net
Trimercury Dinitrate Dioxide, Hg₃O₂(NO₃)₂: This anhydrous basic salt showcases a different structural motif. iucr.org Its crystal structure is composed of corrugated, honeycomb-like nets with the formula [Hg₃O₂]²ⁿ⁺. Within these nets, mercury atoms are bridged by oxide ions. The nitrate anions are positioned between these layers, held by weaker electrostatic interactions. iucr.org
The structural data for these two basic this compound compounds are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Key Structural Feature |
|---|---|---|---|---|---|
| Mercury(II) Hydroxide Nitrate | Hg(OH)NO₃ | Monoclinic | P2₁/c | a = 6.57 b = 7.19 c = 7.83 β = 115.67 | Infinite [Hg(OH)]ⁿ⁺ zig-zag chains researchgate.net |
| Trimercury Dinitrate Dioxide | Hg₃O₂(NO₃)₂ | Orthorhombic | Pbca | a = 6.988 b = 13.569 c = 15.431 | Corrugated [Hg₃O₂]²ⁿ⁺ honeycomb nets iucr.org |
Hg-O and Hg-N Bonding in Solid-State Coordination Networks
The bonding in solid-state this compound compounds is dominated by interactions between the mercury(II) cation and oxygen atoms from hydroxide, oxide, water, or nitrate groups. The Hg²⁺ ion typically adopts a coordination environment characterized by a small number of short, strong, covalent bonds and a larger number of longer, weaker, electrostatic interactions.
In the structure of Hg(OH)NO₃ , the mercury atom forms two short, covalent Hg-O bonds with hydroxide groups within the zig-zag chain, with bond lengths of 2.079 Å and 2.093 Å. researchgate.net This near-linear O-Hg-O arrangement is characteristic of mercury(II). In addition to these strong bonds, the mercury center interacts with five oxygen atoms from the surrounding nitrate groups. These Hg-O(nitrate) interactions are significantly longer, ranging from 2.678 Å to 2.798 Å, and are considered to be van der Waals or weak electrostatic contacts that complete the coordination sphere of the mercury atom. researchgate.net
Similarly, in Hg₃O₂(NO₃)₂ , the mercury atoms exhibit complex coordination environments described as (2+5) and (2+3), indicating two short primary bonds and several longer secondary contacts to oxygen atoms. iucr.org This bonding pattern, with a clear distinction between covalent and ion-pair interactions, is a recurring theme in mercury chemistry.
While direct Hg-N bonds involving the nitrogen atom of the nitrate group are not observed, the nitrate anion plays a crucial role as a ligand in forming extended coordination networks. An example is seen in the double salt Ammonium (B1175870) mercury(II) dichloride nitrate, (NH₄)₂HgCl₂(NO₃)₂ . In this compound, discrete HgCl₂ units are connected into chains by nitrate groups. researchgate.net The linkage occurs through long Hg-O bonds of approximately 2.90 Å. researchgate.net Although this interaction is weak, it is structurally significant, demonstrating how the nitrate group can act as a bridging ligand to build higher-dimensional networks. The ammonium ions (NH₄⁺) are situated between these chains, providing charge balance and further stabilizing the structure through hydrogen bonding.
The table below summarizes representative bond lengths in these this compound coordination networks.
| Compound | Bond Type | Bond Length (Å) | Description |
|---|---|---|---|
| Hg(OH)NO₃ | Hg-O(H) | 2.079 - 2.093 | Covalent bonds within [Hg(OH)]ⁿ⁺ chain researchgate.net |
| Hg-O(NO₂) | 2.678 - 2.798 | Weak interactions to nitrate groups researchgate.net | |
| (NH₄)₂HgCl₂(NO₃)₂ | Hg-O(NO₂) | ~2.90 | Bridging bond forming coordination network researchgate.net |
Solution Chemistry of Mercuric Nitrate
Hydrolysis Products and Speciation in Aqueous Systems
In aqueous solutions, mercuric nitrate (B79036) undergoes significant hydrolysis, a process that is suppressed only in the presence of excess nitric acid. stackexchange.com When dissolved in water, particularly in dilute solutions or upon heating, mercuric nitrate reacts with water to form a series of basic salts. safrole.comnih.gov The solution becomes cloudy as poorly soluble hydrolysis products precipitate. stackexchange.comnoaa.gov
Early studies often cited the formation of a simple basic salt, mercury(II) hydroxide (B78521) nitrate (Hg(OH)NO₃), but this is now considered an oversimplification. stackexchange.comquora.com Modern analytical techniques, such as Raman spectroscopy and X-ray scattering, have revealed that the hydrolysis of mercury(II) salts leads to the formation of various polynuclear oxo-bridged species. stackexchange.com The specific products formed depend on the conditions, such as temperature and concentration. For instance, boiling dilute solutions can lead to the formation of mercury(II) oxide (HgO). stackexchange.com In other conditions, a precipitate of Hg₃O₂(NO₃)₂·H₂O may form. stackexchange.com
The speciation in an aqueous solution of this compound is a dynamic equilibrium involving the solvated mercuric ion, [Hg(H₂O)ₙ]²⁺, nitrate ions (NO₃⁻), and a variety of complex hydrolysis products.
Table 1: Identified Hydrolysis Products of this compound in Aqueous Systems
| Formula | Chemical Name | Conditions of Formation |
|---|---|---|
| HgO | Mercury(II) oxide | Formed when boiling dilute solutions or upon addition of alkali. stackexchange.com |
| Hg₃O₂(NO₃)₂·H₂O | Basic mercury(II) nitrate | Precipitates from hydrolysis in excess water. stackexchange.com |
| [Hg₂OH(H₂O)₂]³⁺ | Polynuclear oxo-bridged species | Identified by Raman spectroscopy in hydrolyzed solutions. stackexchange.com |
| [Hg₃O(H₂O)₃]⁴⁺ | Polynuclear oxo-bridged species | Identified by Raman spectroscopy in hydrolyzed solutions. stackexchange.com |
Solvation Effects and Ion Association in Solution
In aqueous solutions, this compound exhibits significant ion association, which increases with rising salt concentration. uq.edu.au Spectroscopic studies have been instrumental in distinguishing between the different nitrate species present in solution. Using Raman spectroscopy, two distinct types of nitrate ions have been identified: the "free" solvated nitrate ion and the nitrate ion participating in a contact ion pair with the mercury(II) cation. uq.edu.au
The formation of these contact ion pairs is a direct result of the electrostatic attraction between the Hg²⁺ cation and the NO₃⁻ anion, which is strong enough to displace solvating water molecules. This association becomes more prevalent at higher concentrations where the average distance between ions is reduced. uq.edu.au
Table 2: Raman Spectroscopic Data for Nitrate Species in Aqueous this compound Solution
| Raman Band | Assignment | Interpretation |
|---|---|---|
| 1047 cm⁻¹ | "Free" solvated nitrate | Represents nitrate ions fully solvated by water molecules, not in direct contact with a cation. uq.edu.au |
The presence and behavior of these distinct bands in the Raman spectra provide quantitative evidence for the equilibrium between solvated ions and ion pairs in solution. uq.edu.au
Influence of Solvent Media on this compound Reactivity
The choice of solvent has a profound impact on the solubility and reactivity of this compound. While it is soluble in water (with hydrolysis), nitric acid, acetone (B3395972), and ammonia, it is notably insoluble in ethanol. quora.comwikipedia.org This differential solubility dictates its chemical behavior in various reaction environments.
The solvent's ability to solvate the Hg²⁺ and NO₃⁻ ions is crucial. In polar protic solvents like water, solvation is strong, but hydrolysis competes with simple dissolution. In polar aprotic solvents like acetone, the compound dissolves, indicating effective solvation of the ions without the complication of extensive hydrolysis. nih.gov
The reactivity of this compound is dramatically altered by the solvent medium. For example, reacting this compound with alcohols, such as ethanol, should be avoided as it can lead to the formation of highly explosive mercury fulminates. nih.govitcilo.org This highlights a specific reactivity pathway that is enabled by the alcoholic medium. Similarly, its use in the nitration of aromatic compounds demonstrates its role as a nitrating agent, a reactivity that is also influenced by the reaction medium. nih.gov The interaction with sulfides to form cinnabar is another key reaction. safrole.com The solution's composition, particularly the presence of acid, is critical; this compound solutions are typically prepared with dilute nitric acid to maintain stability and prevent the precipitation of basic salts. nih.gov
Q & A
Q. How is mercuric nitrate synthesized with high purity for laboratory use?
this compound is typically synthesized by reacting elemental mercury with concentrated nitric acid under controlled heating. The reaction must be conducted in a fume hood due to toxic NOₓ emissions. Excess acid is removed by evaporation, and the product is recrystallized from dilute nitric acid to avoid hydrolysis to basic salts like HgO·Hg(NO₃)₂. Trace metal impurities (e.g., Fe, Cl⁻) are minimized by using ultrapure reagents and verifying purity via titration (≥99.99%) .
Q. What is the standardized method for preparing this compound titrants in chloride determination?
A 0.0009–0.05 M this compound solution in 0.04 M HNO₃ is standardized against a NaCl solution using diphenylcarbazone (DPC) as an indicator. The endpoint is marked by the formation of a violet Hg-DPC complex after all Cl⁻ ions are consumed as HgCl₂ (undissociated). This method requires pH control to avoid premature DPC complexation .
Q. Why does this compound require acidic stabilization in solution?
this compound hydrolyzes in neutral or alkaline conditions to form insoluble basic salts (e.g., HgO·Hg(NO₃)₂). Acidic media (0.04–0.1 M HNO₃) stabilize the Hg²⁺ ions, ensuring consistent reactivity in titrations and preventing precipitation .
Advanced Research Questions
Q. How can contradictions in this compound’s thermal decomposition pathways be resolved?
Thermal decomposition studies report conflicting products: HgO + NO₂ + O₂ (400°C) vs. Hg + NO₂ + O₂ (distillation). These discrepancies arise from differences in heating rate, atmospheric oxygen, and apparatus design. Researchers should use thermogravimetric analysis (TGA) coupled with mass spectrometry to track real-time gas evolution and identify intermediates .
Q. What methodological improvements enhance the sensitivity of this compound-based chloride detection?
Traditional mercurimetric titration (detection limit ~10 ppm Cl⁻) can be enhanced using ion-selective electrodes or microfluidic systems. Recent studies show that replacing DPC with fluorescent probes (e.g., dansyl chloride) improves sensitivity to sub-ppm levels while reducing mercury usage .
Q. How do environmental factors influence this compound’s reactivity in aqueous systems?
Competing ligands (e.g., Cl⁻, OH⁻) and pH significantly alter Hg²⁺ speciation. For example, in chloride-rich water, HgCl₂ formation reduces bioavailability for sensor detection. Computational models (e.g., MINTEQ) can predict Hg²⁺ speciation to optimize experimental conditions .
Data Contradiction Analysis
Q. Why do different studies report varying stability constants for HgCl₂ complexes?
Stability constants (log K) for HgCl₂ range from 13.2 to 14.5 due to differences in ionic strength, temperature, and measurement techniques (e.g., potentiometry vs. spectrophotometry). Researchers should standardize conditions (I = 0.1 M, 25°C) and validate methods using reference materials like NIST SRM 3182 .
Q. How can conflicting toxicity profiles of this compound in aquatic systems be addressed?
Discrepancies arise from varying test organisms (e.g., Daphnia vs. fish), exposure durations, and Hg²⁺ speciation. A unified framework using bioaccumulation models (e.g., BLM) and standardized OECD protocols is recommended to harmonize data .
Safety and Experimental Design
Q. What precautions are critical when handling this compound in synthesis?
Key precautions include:
Q. How can researchers mitigate mercury waste in analytical workflows?
Replace this compound with non-toxic alternatives (e.g., AgNO₃) where detection limits permit. For essential Hg-based methods, implement closed-loop recycling systems or amalgamation with activated carbon to recover mercury .
Emerging Research Directions
Q. Can graphitic carbon nitride (g-C₃N₄) composites improve electrochemical Hg²⁺ detection?
Recent studies show that g-C₃N₄/manganese oxide microspheres achieve ultra-sensitive detection (LOD = 0.03 ppb) in water via enhanced electron transfer. Future work should explore scalability and interference from co-existing ions (e.g., Cu²⁺) .
Q. What novel applications exist for this compound in organic synthesis?
this compound catalyzes nitration of aromatic compounds and facilitates mercuration reactions. However, its toxicity limits industrial use. Research should focus on developing immobilized Hg catalysts to reduce environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
